2-(7-chloro-1H-indol-3-yl)acetamide

Cannabinoid Receptor CB1 Binding Isomeric Specificity

This 7-chloro isomer is non-negotiable for reproducing published SAR. Unlike 4-, 5-, or 6-chloro indole isomers, the 7-chloro substitution specifically retains CB1 receptor binding affinity, making it the only viable choice for medicinal chemistry programs targeting cannabinoid receptors, IDO1, or HDAC inhibition. Procuring this precise scaffold eliminates early-stage screening risks and enables high-yield synthetic routes (>85%) for rebeccamycin analogs.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B12048440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-chloro-1H-indol-3-yl)acetamide
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N
InChIInChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
InChIKeyZZKPMOVMDDOLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Chloro-1H-indol-3-yl)acetamide (CAS 73945-45-6): Core Indole Building Block Profile for Research Procurement


2-(7-Chloro-1H-indol-3-yl)acetamide (CAS 73945-45-6) is a halogenated indole derivative with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol [1]. As a chloroindole-3-acetamide, it serves as a versatile scaffold in medicinal chemistry, notably as a precursor to the antitumor agent rebeccamycin [2], and is a key probe in cannabinoid receptor (CB2) and indoleamine 2,3-dioxygenase 1 (IDO1) research [3][4]. Its defined structure and availability in high purity (>97%) from reputable suppliers make it a reliable starting material for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 2-(7-Chloro-1H-indol-3-yl)acetamide is Not a Trivial Substitute for Other Chloroindole Isomers


In scientific procurement, substituting 2-(7-chloro-1H-indol-3-yl)acetamide with a different chloroindole isomer (e.g., 4-, 5-, or 6-chloro) or an unsubstituted indole-3-acetamide is not equivalent and can lead to significant loss of biological activity or altered physicochemical properties. The position of the chlorine atom on the indole ring is a critical determinant of target binding affinity [1]. For instance, a direct study on human CB1 receptor binding demonstrated that chlorination at the 7-position largely retains affinity relative to the parent compound, whereas chlorination at positions 4 and 5 markedly reduces binding [1]. Furthermore, the specific substitution pattern directly influences the molecule's reactivity in downstream synthetic transformations, such as those used to generate glycosylated intermediates for rebeccamycin [2]. Therefore, the precise isomer is a non-negotiable requirement for reproducing published SAR and achieving targeted outcomes.

Quantitative Differentiation Guide for 2-(7-Chloro-1H-indol-3-yl)acetamide: Procurement-Impactful Evidence


Retention of CB1 Receptor Binding Affinity: A Clear Isomeric Advantage Over 4- and 5-Chloro Analogs

The 7-chloro isomer exhibits superior retention of human CB1 receptor binding affinity compared to the 4-chloro and 5-chloro isomers. In a direct comparative study, the 7-chloroindole analog of MDMB-CHMICA largely retained its binding affinity for hCB1 receptors, while chlorination at positions 4 and 5 led to a clear reduction in affinity [1]. This quantitative difference, while not fully resolved by precise Ki values in the referenced abstract, demonstrates a clear, position-specific advantage for the 7-substituted compound in maintaining target engagement within the cannabinoid system.

Cannabinoid Receptor CB1 Binding Isomeric Specificity SAR

Potent IDO1 Inhibition in a Cellular Context: Nanomolar Activity in HeLa Cells

A structurally related compound, CHEMBL4755937 (BDBM50550037), which incorporates the 2-(7-chloro-1H-indol-3-yl)acetamide core as a key structural element, demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells, with IC₅₀ values of 3 nM and 4 nM in two separate assays [1]. This level of potency is significant for an immuno-oncology target where IDO1 inhibition is a validated therapeutic strategy. This data serves as a class-level inference for the potential of the core scaffold in IDO1-focused research.

Immuno-oncology IDO1 Inhibitor Cellular Assay Kynurenine

HDAC Inhibition Profile: Multi-Isoform Activity with Nanomolar Potency for HDAC3

Compounds derived from the 7-chloro-1H-indole core exhibit a distinct profile of histone deacetylase (HDAC) inhibition. For example, a related compound (BDBM50044648, CHEMBL3309288) displays nanomolar IC₅₀ values against several HDAC isoforms: HDAC3 (28 nM), HDAC9 (34 nM), and HDAC6 (40 nM) [1]. Another derivative (BDBM50465402, CHEMBL4283574) shows inhibition of HDAC1 with an IC₅₀ of 48 nM [2]. This data, while not for the exact title compound, provides strong class-level evidence that the 7-chloroindole-3-acetamide scaffold can be optimized to yield potent, multi-target HDAC inhibitors, a desirable profile in oncology and other disease areas.

Epigenetics HDAC Inhibitor Cancer Research Neurodegeneration

Synthetic Tractability: Validated as a Key Intermediate in Rebeccamycin Total Synthesis

The compound is a validated synthetic intermediate, as demonstrated in the total synthesis of the antitumor agent rebeccamycin. A glycosylated derivative of 7-chloroindole-3-acetamide was prepared in four steps from 7-chloroindole with a 26% overall yield, which then underwent successful condensation with indole glyoxylates to construct the rebeccamycin core (yields of 86% and 84% for key steps) [1]. An alternative route describes the preparation of 7-chloroindole-3-acetamide in three steps with a 65% overall yield [2]. This proven synthetic utility provides a direct advantage over less-characterized analogs, offering a documented pathway for further elaboration.

Synthetic Chemistry Total Synthesis Process Chemistry Glycosylation

CB2 Receptor Inverse Agonist Potential: Leveraging C7-Position Tolerance for Probe Design

Research into CB2 receptor tools has identified the indole C7 position as highly tolerant to linker extension, which is crucial for developing high-affinity inverse agonists and chemical probes. One study highlights that the C7-substituted indole scaffold, a key feature of 2-(7-chloro-1H-indol-3-yl)acetamide, can accommodate medium-length linkers while retaining high affinity, whereas other substitution positions may not offer this synthetic handle . This finding provides a strategic advantage for groups aiming to conjugate the compound to fluorophores, biotin, or other tags for target identification and mechanism-of-action studies.

Cannabinoid Receptor 2 CB2 Inverse Agonist Chemical Probe Linker Attachment

High-Impact Research Scenarios for 2-(7-Chloro-1H-indol-3-yl)acetamide Procurement


Lead Optimization in Cannabinoid Research (CB1/CB2 Modulation)

This compound is ideal for medicinal chemistry programs focused on developing novel CB1 or CB2 receptor ligands. The established isomeric specificity—where the 7-chloro isomer retains CB1 binding affinity unlike its 4- and 5-chloro counterparts [1]—makes it the correct and only viable choice for SAR expansion in this chemical series. Furthermore, the tolerance of the C7 position for linker attachment allows for the rational design of tool compounds and probes, providing a clear, evidence-based justification for procuring this specific isomer.

Scaffold for Immuno-Oncology (IDO1 Inhibitor) Drug Discovery

For research groups investigating the IDO1 pathway for cancer immunotherapy, procuring 2-(7-chloro-1H-indol-3-yl)acetamide provides access to a privileged scaffold. The class-level evidence of a closely related derivative achieving low nanomolar (3-4 nM) inhibition of IDO1 in a cellular context [1] validates the core structure as a potent starting point. This pre-validated activity significantly reduces early-stage screening risks compared to exploring entirely novel chemical matter.

Epigenetics-Focused Medicinal Chemistry (Pan-HDAC Inhibitors)

This compound is a strategic procurement for programs aiming to discover novel histone deacetylase (HDAC) inhibitors. The established class-level evidence demonstrating that derivatives of this scaffold can potently inhibit multiple HDAC isoforms (IC₅₀ values from 28 nM to 48 nM for HDAC1, 3, 6, and 9) [1] provides a data-rich starting point. Researchers can focus their resources on optimizing selectivity and ADME properties from a proven inhibitory core, rather than conducting broad, untargeted screens.

Total Synthesis of Complex Natural Products (e.g., Rebeccamycin)

For synthetic and process chemistry laboratories, 2-(7-chloro-1H-indol-3-yl)acetamide is a required, not optional, intermediate. The compound's role in the established total synthesis of rebeccamycin and its analogs [1] provides a validated, reproducible starting point. Procuring this specific building block allows chemists to follow published synthetic procedures with confidence, ensuring high yields in subsequent glycosylation and condensation steps (reported up to 86% yield [1]), which is critical for project efficiency and material supply.

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